5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole
Description
Properties
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-21-12-4-2-11(3-5-12)17-9-14(23-20-17)10-22-13-6-7-15(18)16(19)8-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVAOZZWXBXGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 3,4-dichlorophenol, is reacted with an appropriate alkylating agent to form the 3,4-dichlorophenoxy intermediate.
Oxazole Ring Formation: The intermediate is then subjected to cyclization reactions with suitable reagents to form the oxazole ring. This step often involves the use of dehydrating agents and catalysts to facilitate the ring closure.
Methoxyphenyl Group Introduction: Finally, the methoxyphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of 5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Electronic Effects: The 3,4-dichlorophenoxy group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity and metabolic stability compared to analogs with electron-donating groups (e.g., methoxy in ). The 4-methoxyphenyl group at position 3 introduces moderate electron-donating effects, balancing the electronic profile .
Methoxy groups (e.g., ) enhance polarity and solubility in polar solvents.
Steric Considerations: The dichlorophenoxy methyl group at position 5 introduces significant steric bulk, which may affect binding to biological targets compared to smaller substituents like methyl .
Potential Bioactivity
- Halogenated Oxazoles : Compounds like the target and may exhibit enhanced antimicrobial or anticancer activity due to halogen-induced electron deficiency, as observed in related oxadiazoles .
- Methoxy-Substituted Analogs : Derivatives like and could show improved solubility for oral bioavailability but reduced potency against lipophilic targets.
Biological Activity
5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure includes a dichlorophenoxy group and a methoxyphenyl moiety attached to an oxazole ring. Its molecular formula is , with a molecular weight of approximately 366.04 g/mol. The compound's structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing the oxazole ring exhibit significant antimicrobial properties. For example, related compounds have shown activity against various bacteria and fungi, suggesting that 5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole may possess similar effects. Specific studies have demonstrated that oxazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. Compounds with similar structural features have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, research on oxadiazole derivatives has shown their ability to inhibit tumor growth in vitro and in vivo models . The mechanism often involves the modulation of cell cycle progression and apoptosis induction.
The biological activity of 5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation in cancer cells.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing pathways related to inflammation and cell survival.
Case Studies
A notable study investigated the effects of oxazole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations. The study employed various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis .
| Study Focus | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Anticancer Effects | HeLa (cervical cancer) | 10 | 45 |
| Anticancer Effects | MCF-7 (breast cancer) | 20 | 30 |
| Antimicrobial Activity | E. coli | 50 | 40 |
Q & A
Q. What are the standard synthetic routes for 5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole, and what reaction conditions are critical for achieving optimal yields?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted benzaldehyde derivatives and oxazole precursors. Key steps include:
- Cyclocondensation : Reacting a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) with an oxazole-forming precursor (e.g., nitrile or imidoyl chloride) under reflux in polar aprotic solvents like DMSO or ethanol. For example, highlights refluxing in DMSO for 18 hours to achieve cyclization .
- Catalyst Use : Adding glacial acetic acid as a catalyst enhances reaction efficiency, as seen in , where similar oxazoles were synthesized with >80% yields using this approach .
- Purification : Post-reaction purification via vacuum distillation, ice-water precipitation, and recrystallization (ethanol-water) ensures high purity (e.g., 65% yield in ) .
Q. Critical Conditions :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DMSO/Ethanol | |
| Time | 4–18 hours | |
| Catalyst | Glacial Acetic Acid |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Prioritize aromatic proton signals (δ 7.0–8.0 ppm for dichlorophenoxy and methoxyphenyl groups) and oxazole ring carbons (δ 95–110 ppm). provides detailed assignments for analogous oxazoles, such as a phenolic -OH peak at δ 10.08 ppm and aromatic protons at δ 7.71 ppm (J = 2.1 Hz) .
- HRMS/ESI+ : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 378.0658 for Cl₂ isotopes) .
- HPLC : Use reverse-phase HPLC (≥98% purity) with UV detection at 254 nm to verify purity .
Q. Key NMR Data (DMSO-d₆) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 10.08 | Singlet | Phenolic -OH |
| 7.71 | Doublet | Dichlorophenoxy H |
| 6.81 | Doublet | Methoxyphenyl H |
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound when encountering low yields during the cyclization step?
- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:
- Solvent Screening : Replace DMSO with ethanol or THF to reduce viscosity and improve mixing ( achieved 98% yield in ethanol) .
- Catalyst Variation : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to accelerate cyclization (see for analogous imidazole syntheses) .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reflux time (4–24 hours) .
Q. Case Study :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Ethanol + Acetic Acid | 65% → 81% | |
| Extended Reflux (24h) | 65% → 75% |
Q. What strategies can address discrepancies between theoretical and observed NMR chemical shifts in this compound?
- Methodological Answer : Discrepancies often stem from solvent effects, hydrogen bonding, or conformational flexibility. To resolve:
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-311+G(d,p)) to identify outliers ( references error analysis methods) .
- Variable Temperature NMR : Perform experiments at 25°C and 50°C to detect dynamic effects (e.g., tautomerism in oxazole rings) .
- COSY/NOESY : Use 2D NMR to confirm coupling between adjacent protons (e.g., methoxyphenyl and oxazole groups) .
Q. How can structural analogues be designed to enhance biological activity while maintaining the core oxazole scaffold?
- Methodological Answer :
- Substituent Variation : Replace the 3,4-dichlorophenoxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic properties ( demonstrates pyrazole analogues with CF₃ substitutions) .
- Heterocycle Fusion : Attach triazole or thiadiazine rings to the oxazole core, as seen in , to enhance binding affinity .
- Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with methoxyphenyl groups) and optimize substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
